Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

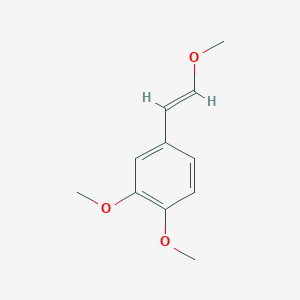

Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- is an organic compound with the molecular formula C11H14O3. It is a derivative of benzene, where two methoxy groups are attached to the first and second carbon atoms, and a methoxyethenyl group is attached to the fourth carbon atom. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- typically involves the alkylation of 1,2-dimethoxybenzene with a suitable methoxyethenylating agent. One common method is the reaction of 1,2-dimethoxybenzene with methoxyethenyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.

Types of Reactions:

Oxidation: Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of the methoxyethenyl group.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards electrophiles. Common reagents include bromine or nitric acid, leading to brominated or nitrated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in dichloromethane, nitric acid in sulfuric acid.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Hydrogenated derivatives.

Substitution: Brominated or nitrated benzene derivatives.

Aplicaciones Científicas De Investigación

Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying electrophilic aromatic substitution reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mecanismo De Acción

The mechanism of action of Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- involves its interaction with various molecular targets. The methoxy groups and the methoxyethenyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparación Con Compuestos Similares

1,2-Dimethoxybenzene: Lacks the methoxyethenyl group, making it less reactive in certain substitution reactions.

1,2-Dimethoxy-4-ethylbenzene: Contains an ethyl group instead of a methoxyethenyl group, leading to different chemical properties and reactivity.

1,2-Dimethoxy-4-(1-propenyl)benzene: Similar structure but with a propenyl group, affecting its reactivity and applications.

Uniqueness: Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- is unique due to the presence of the methoxyethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Actividad Biológica

Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- is an organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C12H16O4

- CAS Number : 159730-37-7

- Molecular Weight : 224.25 g/mol

The compound features a benzene ring substituted with two methoxy groups and a methoxyethenyl group, which contributes to its unique chemical reactivity and biological properties.

Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- exhibits various mechanisms that underlie its biological activities:

- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, contributing to reduced inflammation in biological systems.

- Antimicrobial Properties : Studies have shown that it possesses activity against a range of pathogenic bacteria and fungi, suggesting potential applications in treating infections.

Antioxidant Activity

A study demonstrated that Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- significantly reduces oxidative stress markers in vitro. The compound's ability to donate electrons helps neutralize free radicals, thus preventing cellular damage.

Anti-inflammatory Effects

In vitro assays revealed that this compound inhibits the expression of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition leads to decreased prostaglandin synthesis and subsequent reduction in inflammation.

Antimicrobial Activity

Research has indicated that Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- exhibits notable antimicrobial activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest potential applications in developing new antimicrobial agents.

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers assessed the antioxidant capacity of Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- using the DPPH assay. The compound demonstrated a significant reduction in DPPH radical concentration compared to controls, indicating strong antioxidant properties.

Case Study 2: Anti-inflammatory Mechanism

A study involving human epithelial cells treated with Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- showed a marked decrease in interleukin-6 (IL-6) production after exposure to inflammatory stimuli. This reduction was statistically significant (p < 0.05), supporting its potential as an anti-inflammatory agent.

Pharmacokinetics and Safety Profile

Limited studies on the pharmacokinetics of Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- suggest moderate absorption and metabolism. Toxicological assessments indicate low acute toxicity; however, further research is needed to establish comprehensive safety profiles for long-term use.

Propiedades

IUPAC Name |

1,2-dimethoxy-4-[(E)-2-methoxyethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-8H,1-3H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQLVVDHVBUPEZ-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.